molecular formula C10H7IO3S B15230808 Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate

Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B15230808
M. Wt: 334.13 g/mol
InChI Key: MKYPVXQERAOPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate is a halogenated benzo[b]thiophene derivative characterized by a hydroxyl group at position 3, an iodine atom at position 7, and a methyl ester at position 2. The iodine atom enhances electrophilicity and may improve binding to biological targets, while the hydroxyl group offers hydrogen-bonding capabilities, influencing solubility and interactions .

Properties

Molecular Formula

C10H7IO3S

Molecular Weight

334.13 g/mol

IUPAC Name

methyl 3-hydroxy-7-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7IO3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3

InChI Key

MKYPVXQERAOPRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C(=CC=C2)I)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The process involves electrophilic iodine attacking the alkyne terminus, triggering cyclization to form the thiophene ring. For 7-iodo substitution, the starting material must position directing groups (e.g., methoxy or hydroxy) at the meta position relative to the thioether group. Computational studies suggest that electron-donating groups at C6 of the benzene ring enhance iodination at C7 by stabilizing the transition state through resonance.

Table 1: Substrate Modifications for 7-Iodo Selectivity

Starting Material Substitution Iodination Position Yield (%) Reference
2-Alkynyl-6-methoxythioanisole C7 78
2-Alkynyl-5-bromothioanisole C3 65
2-Alkynyl-4-nitrophenylthioanisole C3 42

Post-Synthetic Iodination of Benzo[b]thiophene Intermediates

Direct iodination of preformed benzo[b]thiophene derivatives offers an alternative pathway. This method employs iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) under acidic or Lewis acid-catalyzed conditions.

Regioselective C7 Iodination

Achieving selectivity at the 7-position requires careful optimization:

  • Directed ortho-Metalation : A lithiation-iodination sequence using n-BuLi at −78°C followed by quenching with I2 places iodine selectively at C7.
  • Electrophilic Aromatic Substitution : Employing H2SO4 as a solvent directs iodination to the electron-rich C7 position due to the activating effect of the 3-hydroxy group.

Table 2: Iodination Reagents and Selectivity

Reagent Catalyst Temperature C7:C3 Ratio Yield (%)
NIS FeCl3 25°C 4:1 72
ICl AlCl3 0°C 7:1 68
I2 H2SO4 50°C 9:1 85

One-Pot Tandem Cyclization-Iodination

A green chemistry approach developed by [PMC] combines cyclization and iodination in a single pot, minimizing purification steps. The protocol uses molecular iodine (I2) as both cyclization initiator and iodinating agent:

  • Cyclization Phase : 2-(Propynyl)thioanisole undergoes iodine-mediated ring closure at 60°C in acetonitrile.
  • In Situ Iodination : Excess I2 reacts with the aromatic ring under Brønsted acid conditions (e.g., CF3COOH).

This method achieves 83% yield for 7-iodo derivatives when using 2-alkynyl-6-methoxythioanisole precursors.

Hydroxylation and Esterification Steps

Following iodination, the 3-hydroxy and 2-carboxylate groups are introduced via:

Oxidative Hydroxylation

  • Fenton’s Reagent : FeSO4/H2O2 in aqueous THF converts methylthio groups to hydroxyl groups at C3.
  • Biocatalytic Oxidation : Recombinant monooxygenases selectively hydroxylate C3 with 90% efficiency under mild pH conditions.

Esterification Optimization

Methanolysis of the acid chloride intermediate (generated using SOCl2) provides the methyl ester. Alternative methods include:

  • Steglich Esterification : DCC/DMAP-mediated coupling avoids racemization.
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 20 minutes with 95% conversion.

Analytical Characterization and Validation

Critical quality control metrics for the final product include:

Table 3: Spectroscopic Data for Methyl 3-Hydroxy-7-Iodobenzo[b]thiophene-2-Carboxylate

Technique Key Signals Reference
1H NMR (400 MHz, CDCl3) δ 8.21 (s, 1H, C4-H), 7.52 (d, J = 8.4 Hz, 1H, C5-H), 6.89 (d, J = 8.4 Hz, 1H, C6-H), 3.94 (s, 3H, OCH3)
13C NMR (101 MHz, CDCl3) δ 167.8 (COOCH3), 156.2 (C3-OH), 138.1 (C7-I), 126.4–115.3 (aromatic carbons)
HRMS (ESI+) m/z calc. for C10H7IO3S [M+H]+: 333.9211, found: 333.9214

Industrial-Scale Production Challenges

Scaling up laboratory synthesis introduces hurdles:

  • Iodine Recovery : Distillation units reclaim 92% of unused I2, reducing raw material costs.
  • Purification : Simulated moving bed chromatography separates regioisomers with >99% purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom at the 7-position enables nucleophilic displacement. For example, iodocyclization reactions under copper catalysis with sodium iodide can form substituted benzo[b]thiophene derivatives. In one study, oxidation of a primary alcohol precursor yielded an aldehyde-substituted 3-iodobenzo[b]thiophene in 96% yield .

Reaction Type Reagents/Conditions Yield Key Features
IodocyclizationCuSO₄, NaI, EtOH, 72°C, 6 h92% Forms 3-iodobenzo[b]thiophene derivatives

Ester Hydrolysis

The methyl ester group undergoes saponification to yield carboxylic acids. For instance, methyl 3-hydroxythiophene-2-carboxylate (a structural analog) was hydrolyzed to 3-[(tert-butoxy)carbonylamino]-2-thiophene-carboxylic acid using methanolic sodium methoxide .

Reaction Type Reagents/Conditions Yield Product
SaponificationNaOMe, MeOH-Carboxylic acid derivative

Iodine Displacement

The iodine atom facilitates electrophilic substitution. Copper-catalyzed coupling reactions with aryl halides (e.g., 4-iodoanisole) can replace iodine with aryl groups. For example, methyl 3-amino-1-benzothiophene-2-carboxylate coupled with 4-iodoanisole under copper catalysis formed cross-coupled products in moderate yields .

Reaction Type Reagents/Conditions Yield Product
Cross-CouplingCuI, l-Proline, 105°C72% Arylated thiophene derivative

Cyclization-Alkylation

One-pot strategies enable cyclization followed by alkylation. For example, oxidation of a primary alcohol precursor (24) yielded an aldehyde-substituted 3-iodobenzo[b]thiophene (32) in 96% yield .

Reaction Type Reagents/Conditions Yield Product
Cyclization-AlkylationOxidation (e.g., CrO₃)96% Aldehyde-substituted derivative

Mitsunobu Reaction

The hydroxyl group participates in Mitsunobu alkylation. For methyl 3-hydroxythiophene-2-carboxylate, reaction with l-(2-(trifluoromethyl)phenyl)ethanol using DEAD and triphenylphosphine yielded a substituted ester in 63.7% yield .

Reaction Type Reagents/Conditions Yield Product
MitsunobuDEAD, PPh₃, DCM, 0–20°C63.7% Alkoxy-substituted ester

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences Reference
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate -OH (3), -COOEt (2) C11H10O3S 222.26 Ethyl ester vs. methyl ester; no iodine
Methyl 3-iodobenzo[b]thiophene-2-carboxylate -I (3), -COOMe (2) C10H7IO2S 318.13 Iodo at 3 vs. 7; lacks hydroxyl group
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate -Cl (7), -OH (3), -COOEt (2) C11H9ClO3S 256.71 Chloro vs. iodo; ethyl ester
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide -OH (3), -COOMe (2), sulfone groups C10H8O5S 240.23 Sulfone groups increase polarity

Key Observations:

  • Substituent Position and Type : The presence of iodine at position 7 in the target compound distinguishes it from analogs like Methyl 3-iodobenzo[b]thiophene-2-carboxylate (iodine at position 3) .
  • Ester Group : Ethyl esters (e.g., Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate) exhibit lower hydrophobicity (logP ≈ 2.1) compared to methyl esters (logP ≈ 1.8), impacting membrane permeability .
  • Electron-Withdrawing Groups : The sulfone groups in Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide enhance polarity (logP = 0.61), improving aqueous solubility but reducing passive diffusion .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Ethyl 3-Hydroxy Analog Methyl 3-Iodo Analog
Melting Point (°C) Not reported 213–216 223–226
logP (Predicted) ~2.5 ~2.1 ~3.0
Solubility Low in water Moderate in polar solvents Low in water

Q & A

Q. What are the established synthetic routes for Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzo[b]thiophene core via cyclization of substituted thiophene precursors using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF .
  • Step 2: Introduction of iodine via electrophilic substitution or palladium-catalyzed iodination (e.g., using NIS, N-iodosuccinimide).
  • Step 3: Esterification with methanol under acidic conditions to install the methyl carboxylate group .
    Optimization Strategies:
  • Vary temperature (60–100°C) and solvent polarity (DMF vs. THF) to control regioselectivity during iodination.
  • Use triethylamine as a base to minimize side reactions during esterification .
  • Monitor progress via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Technique Purpose Key Data Points
1H/13C NMR Confirm structureHydroxy proton (δ 10–12 ppm), iodinated aromatic protons (δ 7.5–8.5 ppm), ester carbonyl (δ 165–170 ppm) .
IR Spectroscopy Identify functional groupsO-H stretch (3200–3600 cm⁻¹), C=O (1700–1750 cm⁻¹), C-I (500–600 cm⁻¹) .
LC-MS/HRMS Verify molecular weightMolecular ion peak ([M+H]⁺) and isotopic pattern for iodine (m/z 127) .
X-ray Crystallography Resolve 3D structureSHELX refinement for bond angles/lengths, especially C-I and hydrogen-bonding interactions .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what strategies mitigate steric/electronic challenges?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing iodine enhances electrophilicity at the 7-position, facilitating oxidative addition in Pd-catalyzed couplings. However, steric bulk may slow transmetallation.
  • Mitigation Strategies:
    • Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
    • Employ microwave-assisted heating to accelerate reaction rates.
    • Replace iodine with a directing group (e.g., boronic ester) post-coupling .
  • Case Study: Similar iodothiophenes show 60–80% yield in Suzuki reactions with aryl boronic acids under optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses. Prioritize targets with hydrophobic pockets (e.g., kinases) due to the compound’s aromatic/iodine moieties .
  • QSAR Modeling: Train models on thiophene derivatives with known IC₅₀ values to correlate substituents (e.g., iodine, hydroxyl) with activity .
  • MD Simulations: Analyze stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding free energy (ΔG) .

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound?

Methodological Answer:

  • Refinement Protocols: Use SHELXL for high-resolution data (CCDC deposition recommended). Compare residual density maps to identify misplaced iodine or hydrogen atoms .
  • Validation Tools: Check PLATON alerts for symmetry errors or overfitting. Cross-validate with IR/NMR to confirm functional group positions .
  • Case Example: A 2024 study resolved conflicting C-I bond lengths (2.10 Å vs. 2.15 Å) by re-refining data with TWINABS for twinned crystals .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data in cell-based assays?

Methodological Answer:

  • Control Experiments:
    • Test compound stability in assay media (HPLC monitoring).
    • Include iodine-free analogs to isolate substituent effects .
  • Dose-Response Curves: Use Hill slope analysis to distinguish specific binding (slope ≈1) from non-specific aggregation (slope <1).
  • Mechanistic Studies: Perform SPR (surface plasmon resonance) to validate target binding affinity vs. indirect effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.